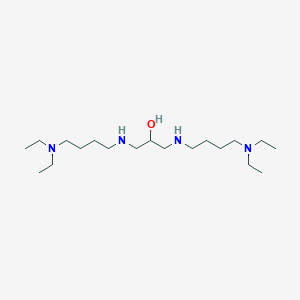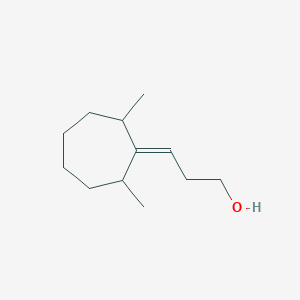
2,3-Dimethyl-9,10-diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-9,10-diphenylanthracene is a polycyclic aromatic hydrocarbon with a complex structure that includes two methyl groups and two phenyl groups attached to an anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-9,10-diphenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of anthracene derivatives, followed by subsequent functional group modifications. For example, starting with 9,10-diphenylanthracene, methyl groups can be introduced at the 2 and 3 positions using methylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield anthraquinones, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2,3-Dimethyl-9,10-diphenylanthracene has several scientific research applications:
Mechanism of Action
The mechanism by which 2,3-Dimethyl-9,10-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to other molecules or emit light as it returns to the ground state. This process is crucial in applications like fluorescence spectroscopy and OLEDs .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the methyl groups at the 2 and 3 positions.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different photophysical properties.
9,10-Dimethylanthracene: Lacks the phenyl groups but has similar methyl substitutions.
Uniqueness
2,3-Dimethyl-9,10-diphenylanthracene is unique due to the combination of methyl and phenyl substitutions, which enhance its photophysical properties, making it more efficient in applications like OLEDs and fluorescence-based assays .
Properties
CAS No. |
61415-64-3 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,3-dimethyl-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22/c1-19-17-25-26(18-20(19)2)28(22-13-7-4-8-14-22)24-16-10-9-15-23(24)27(25)21-11-5-3-6-12-21/h3-18H,1-2H3 |
InChI Key |
VNNBNOPUVFFNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)

![{5-Chloro-2-[(2-methoxyethyl)amino]phenyl}(phenyl)methanone](/img/structure/B14575049.png)
![Dihexyl {2-[hydroxy(phenyl)amino]ethyl}phosphonate](/img/structure/B14575051.png)
![3-[(2H-Tetrazol-5-yl)sulfanyl]oxan-2-one](/img/structure/B14575058.png)

![2-[(Butan-2-yl)oxy]-1,3,5-trimethylbenzene](/img/structure/B14575070.png)

